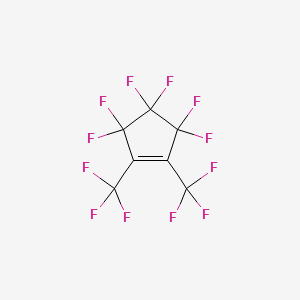![molecular formula C14H13NO B14690208 N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide CAS No. 35427-94-2](/img/structure/B14690208.png)
N-(2-methylphenyl)-N-[(Z)-phenylmethylidene]amine oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-1-phenylmethanimine oxide is an organic compound that belongs to the class of imine oxides It is characterized by the presence of a phenyl group and a methyl-substituted phenyl group attached to an imine oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-1-phenylmethanimine oxide typically involves the reaction of N-(2-methylphenyl)-1-phenylmethanimine with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide (H₂O₂) and peracids. The reaction is usually carried out in an organic solvent such as dichloromethane (CH₂Cl₂) at room temperature. The reaction conditions must be carefully controlled to ensure the selective formation of the imine oxide without over-oxidation.
Industrial Production Methods
Industrial production of N-(2-methylphenyl)-1-phenylmethanimine oxide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-methylphenyl)-1-phenylmethanimine oxide undergoes various types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the imine oxide back to the corresponding imine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids.
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Halogens (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding imine.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
N-(2-methylphenyl)-1-phenylmethanimine oxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-methylphenyl)-1-phenylmethanimine oxide involves its interaction with molecular targets such as enzymes and receptors. The imine oxide functional group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular pathways. Additionally, the compound’s aromatic structure allows it to interact with hydrophobic pockets in proteins, influencing their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-methylphenyl)-1-phenylmethanimine
- N-(2-methylphenyl)-1-phenylmethanamine
- N-(2-methylphenyl)-1-phenylmethanone
Uniqueness
N-(2-methylphenyl)-1-phenylmethanimine oxide is unique due to its imine oxide functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both phenyl and methyl-substituted phenyl groups further enhances its versatility in various applications.
Propriétés
Numéro CAS |
35427-94-2 |
|---|---|
Formule moléculaire |
C14H13NO |
Poids moléculaire |
211.26 g/mol |
Nom IUPAC |
N-(2-methylphenyl)-1-phenylmethanimine oxide |
InChI |
InChI=1S/C14H13NO/c1-12-7-5-6-10-14(12)15(16)11-13-8-3-2-4-9-13/h2-11H,1H3/b15-11- |
Clé InChI |
CPQFNZRIXCKTNL-PTNGSMBKSA-N |
SMILES isomérique |
CC1=CC=CC=C1/[N+](=C/C2=CC=CC=C2)/[O-] |
SMILES canonique |
CC1=CC=CC=C1[N+](=CC2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


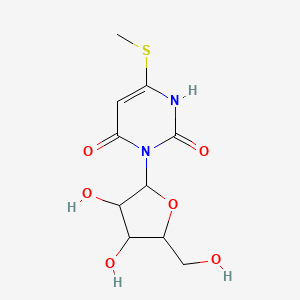
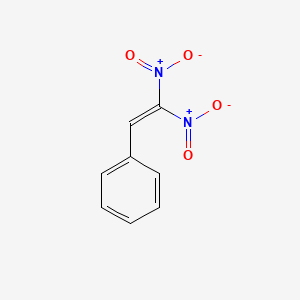



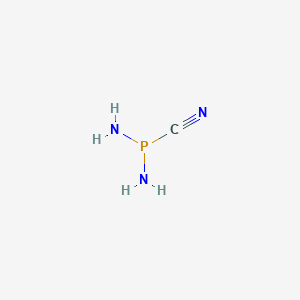
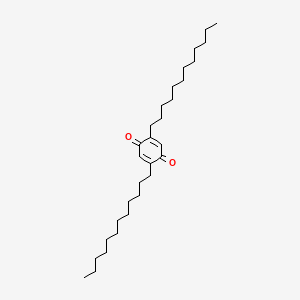
![Benzyl hydrogen [3-(2-chloro-4-nitrophenoxy)propyl]carbonimidate](/img/structure/B14690173.png)
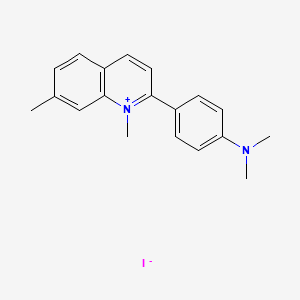
![5-[(4-Bromophenyl)methyl]-2,3,5-triphenyl-1,3-thiazolidin-4-one](/img/structure/B14690184.png)



